molecular formula C11H10O2 B1394284 (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone CAS No. 935521-29-2

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Cat. No. B1394284
CAS RN: 935521-29-2
M. Wt: 174.2 g/mol
InChI Key: RBHHGDADHCEGTP-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, is a key factor in their biological activity. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The construction of benzofuran rings involves complex chemical reactions. One method involves a free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the refractive index of 2,3-Benzofuran is 1.566 (lit.), its boiling point is 173-175 °C (lit.), and its density is 1.072 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Antimicrobial Activity : The synthesis of benzofuran derivatives, including a compound structurally similar to (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone, has been studied for their antimicrobial activities. Some of these compounds showed moderate antimicrobial activity (Kumar & Karvekar, 2010).

  • Molecular Structure and Tautomerism : Investigations into the molecular structure of benzofuran derivatives have revealed insights into tautomerism and the identity reaction character of these compounds (Gawinecki et al., 2009).

  • Catalytic Transformations : Gold(I)-catalyzed cycloisomerization of related compounds has been used for the synthesis of 3-iodo-2-acyl benzofurans, demonstrating the potential of these compounds in catalytic transformations (Fernández-Canelas et al., 2019).

  • Synthesis of Novel Dienes : Novel dienes formed from similar compounds have been converted into benzofuran precursors through Diels–Alder reactions, indicating their utility in the synthesis of complex organic molecules (Murray et al., 1986).

  • X-Ray Structure Analysis : The X-ray structure analysis of compounds structurally similar to this compound has been conducted, offering insights into their structural characteristics (Carta et al., 2002).

  • Electrochemical Studies : Electrochemical oxidation studies involving catechol derivatives and β-diketones have led to the synthesis of new benzofuran derivatives, highlighting the electrochemical reactivity of these compounds (Mazloum‐Ardakani et al., 2012).

  • Kinetic Resolution : Lipase-catalyzed enantiomer selective reactions have been used for the kinetic resolution of 1-(benzofuran-2-yl)ethanols, showing the enantioselective potential of these compounds (Paizs et al., 2003).

  • Antioxidant Activity : A novel one-pot three-component synthesis method for benzofuran derivatives has been studied, and the antioxidant activity of these compounds has been analyzed (Ezzatzadeh & Hossaini, 2018).

  • Photoreactions Study : The photoreactions of 3-diazo-3H-benzofuran-2-one have been explored, leading to a better understanding of the light-induced reactions and stability of similar compounds (Chiang et al., 2003).

Mechanism of Action

The mechanism of action of benzofuran derivatives is related to their strong biological activities. For example, some benzofuran compounds have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Safety and Hazards

Benzofuran derivatives, including “(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone”, should be handled with care. They are classified as Carc. 2 - Flam. Liq. 3 according to the GHS classification, indicating that they are potentially carcinogenic and flammable .

Future Directions

Given the strong biological activities and potential applications of benzofuran compounds, they are likely to continue attracting the attention of chemical and pharmaceutical researchers worldwide. Their diverse pharmacological activities make them potential natural drug lead compounds .

properties

IUPAC Name

(1Z)-1-(3H-2-benzofuran-1-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(12)6-11-10-5-3-2-4-9(10)7-13-11/h2-6H,7H2,1H3/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHHGDADHCEGTP-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\1/C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241092
Record name (1Z)-1-(1(3H)-Isobenzofuranylidene)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935521-29-2
Record name (1Z)-1-(1(3H)-Isobenzofuranylidene)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935521-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-1-(1(3H)-Isobenzofuranylidene)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone
Reactant of Route 2
Reactant of Route 2
(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone
Reactant of Route 3
(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone
Reactant of Route 4
(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone
Reactant of Route 5
(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone
Reactant of Route 6
(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.